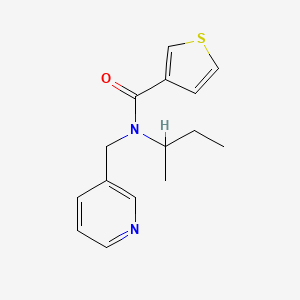![molecular formula C19H24N4O2 B3810707 4-(1-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,6-heptadien-4-ol](/img/structure/B3810707.png)
4-(1-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,6-heptadien-4-ol
Vue d'ensemble
Description
4-(1-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,6-heptadien-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as "MTA" and has a molecular formula of C21H25N3O2.
Mécanisme D'action
The mechanism of action of MTA is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell division and proliferation. This inhibition leads to the suppression of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTA can induce apoptosis (programmed cell death) in cancer cells. MTA has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, MTA has been shown to have herbicidal properties and can inhibit the growth of various weed species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTA in lab experiments is its potential as a drug candidate for the treatment of cancer. MTA has been shown to have anti-tumor properties and can be used as a potential drug candidate for the treatment of cancer. However, one limitation of using MTA in lab experiments is its potential toxicity. MTA has been shown to have cytotoxic effects on normal cells, and its toxicity needs to be carefully evaluated before it can be used as a drug candidate.
Orientations Futures
There are several future directions for research on MTA. One direction is to further investigate its potential as a drug candidate for the treatment of cancer. Another direction is to explore its potential as a herbicide and its effects on non-target species. Additionally, future research can focus on the synthesis of analogs of MTA with improved properties, such as reduced toxicity and increased efficacy.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MTA has been shown to have anti-tumor properties and can be used as a potential drug candidate for the treatment of cancer. In agriculture, MTA has been shown to have herbicidal properties and can be used as a potential herbicide. In material science, MTA has been shown to have potential applications as a photochromic material.
Propriétés
IUPAC Name |
4-[1-[[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]hepta-1,6-dien-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-5-11-19(24,12-6-2)14(3)21-18-22-17(13-20-23-18)15-7-9-16(25-4)10-8-15/h5-10,13-14,24H,1-2,11-12H2,3-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIGMDIATMZAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=C)(CC=C)O)NC1=NC(=CN=N1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(1H-pyrazol-1-yl)benzyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3810632.png)
![1'-[(1-methyl-2-azepanyl)carbonyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B3810633.png)
![3-{[(2,5-difluorobenzyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B3810635.png)
![N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B3810642.png)
![5-[(methylthio)methyl]-N-8-quinolinyl-2-furamide](/img/structure/B3810649.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B3810654.png)
![(1S*,6R*)-9-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3810662.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3810664.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3810680.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B3810681.png)
![1-acetyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylpiperidin-4-amine](/img/structure/B3810685.png)

![1-({1-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-1,4-diazepane bis(trifluoroacetate)](/img/structure/B3810716.png)
![N-[(7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3810723.png)